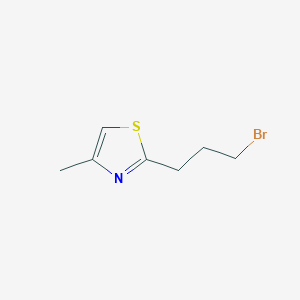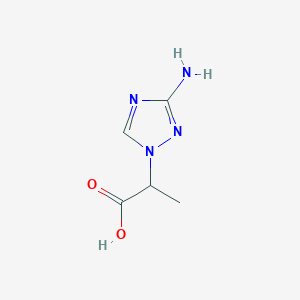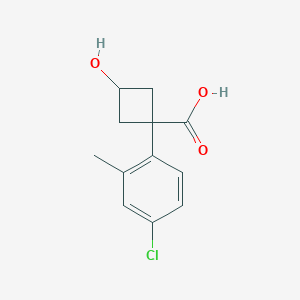![molecular formula C12H14ClNO B13207185 (1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine](/img/structure/B13207185.png)
(1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine is a chemical compound that belongs to the class of benzofuran derivatives Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxyphenyl ketones with appropriate reagents under acidic conditions.
Attachment of the Butylamine Chain: The chlorinated benzofuran is reacted with butylamine under basic conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, targeting the carbonyl groups if present.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro or sulfonic acid groups on the benzofuran ring.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of (1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Benzofuran: The parent compound, which lacks the chlorinated and butylamine substituents.
5-Chlorobenzofuran: Similar structure but without the butylamine chain.
1-(5-Chlorobenzo[D]furan-2-YL)ethanamine: A related compound with an ethanamine chain instead of butylamine.
Uniqueness: (1R)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine is unique due to its specific combination of a chlorinated benzofuran core and a butylamine chain. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C12H14ClNO |
|---|---|
Poids moléculaire |
223.70 g/mol |
Nom IUPAC |
(1R)-1-(5-chloro-1-benzofuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C12H14ClNO/c1-2-3-10(14)12-7-8-6-9(13)4-5-11(8)15-12/h4-7,10H,2-3,14H2,1H3/t10-/m1/s1 |
Clé InChI |
SVZUBEVKYOBFFC-SNVBAGLBSA-N |
SMILES isomérique |
CCC[C@H](C1=CC2=C(O1)C=CC(=C2)Cl)N |
SMILES canonique |
CCCC(C1=CC2=C(O1)C=CC(=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide](/img/structure/B13207105.png)

![3-Nitro-4-[(1-oxothiolan-1-ylidene)amino]benzenesulfonyl chloride](/img/structure/B13207124.png)

![N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]-2-(methylamino)acetamide](/img/structure/B13207138.png)
![3-[1-(2-Chlorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13207146.png)

![N,N-diethyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-amine](/img/structure/B13207160.png)
![Methyl 2-[5-methyl-2-(2-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13207167.png)
![2-[(2,5-Dimethylphenyl)methyl]oxirane](/img/structure/B13207171.png)
![Methyl 6-methyl-2-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13207174.png)
![1-[2-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13207177.png)
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B13207193.png)

